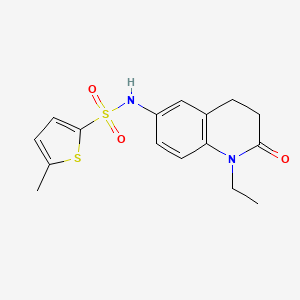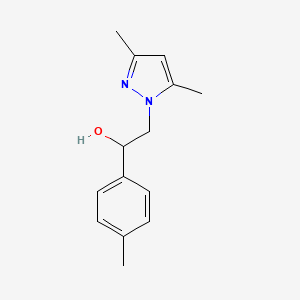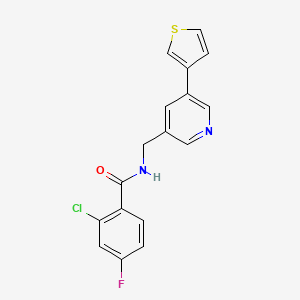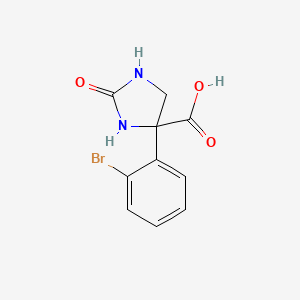![molecular formula C16H11F3O3 B2872338 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid CAS No. 449778-81-8](/img/structure/B2872338.png)
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.26 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid group through a phenoxy bridge . The exact structure can be represented by the SMILES notation:C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.25 . Other physical and chemical properties such as density, boiling point, and melting point are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity . “3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” may serve as a precursor in synthesizing new drug candidates, particularly for diseases where modulation of protein interactions is crucial.
Agrochemical Synthesis
Fluorinated compounds have been increasingly used in the crop protection industry. Over 50% of pesticides developed in the last two decades contain fluorine due to its ability to improve the biological activity and stability of these compounds . The subject compound could be investigated for its potential use in developing novel agrochemicals.
Molecular Imprinting
“3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” can be used as a functional monomer in molecular imprinting, a technique for creating polymer matrices with specific binding sites for target molecules . This application is particularly relevant in sensor technology and separation processes.
Organic Synthesis
The compound can be involved in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling, which is a pivotal method in constructing complex organic molecules . Its role in such reactions could be pivotal for synthesizing various organic compounds, including pharmaceuticals and polymers.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJOWCFBWEAEQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)
![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)



![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)